molecular formula C20H18N2O4S2 B12136042 N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B12136042
M. Wt: 414.5 g/mol
InChI Key: DFCZEMXOIANAGV-BOPFTXTBSA-N
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Description

N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step often involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Benzylidene Formation: The thiazolidinone intermediate is then reacted with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Amidation: Finally, the benzylidene-thiazolidinone is reacted with 2-methylbenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioxo groups.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products may include quinones or sulfoxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.

    Antioxidant Properties: The hydroxy and thioxo groups contribute to its ability to scavenge free radicals.

Medicine

    Anti-inflammatory: Shows promise in reducing inflammation in various models.

    Anticancer: Potential cytotoxic effects against certain cancer cell lines.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a bioactive agent in crop protection.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX), reducing inflammation.

    DNA Interaction: Binds to DNA, potentially interfering with replication in cancer cells.

    Free Radical Scavenging: The hydroxy and thioxo groups neutralize free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
  • N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-nicotinamide

Uniqueness

  • Structural Features : The presence of both ethoxy and hydroxy groups on the benzylidene moiety provides unique reactivity and biological activity.
  • Biological Activity : Exhibits a broader spectrum of biological activities compared to similar compounds, making it a versatile candidate for various applications.

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C20H18N2O4S2/c1-3-26-16-10-13(8-9-15(16)23)11-17-19(25)22(20(27)28-17)21-18(24)14-7-5-4-6-12(14)2/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11-

InChI Key

DFCZEMXOIANAGV-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C)O

Origin of Product

United States

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